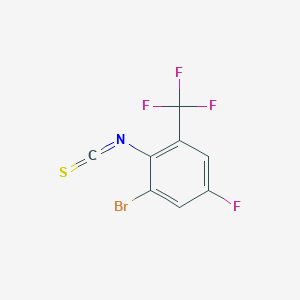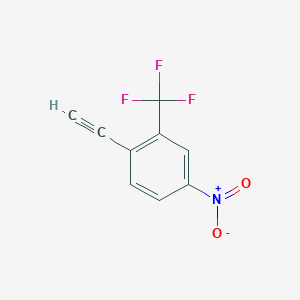![molecular formula C11H10F3NO B13908861 (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13908861.png)
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
The synthesis of (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under specific conditions.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrano[4,3-c]pyridine structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylene or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies and reaction mechanisms.
Mécanisme D'action
The mechanism of action of (1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can be compared with other similar compounds, such as:
Pyrano[4,3-c]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine or pyrano rings. The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, enhancing its biological activity and stability.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their increased lipophilicity and metabolic stability. This compound stands out due to its specific structural arrangement, which influences its reactivity and interaction with biological targets.
Methylene-Containing Compounds: The presence of the methylene group in this compound allows for unique reactivity patterns, such as nucleophilic addition or substitution reactions, distinguishing it from other compounds with different functional groups.
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
(1S)-1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3/t7-/m0/s1 |
Clé InChI |
IKCGUGWOZWOAGI-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
SMILES canonique |
CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
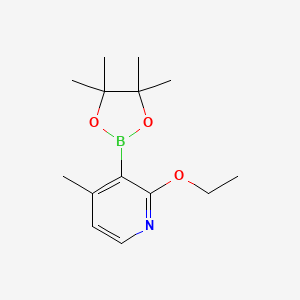
![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)

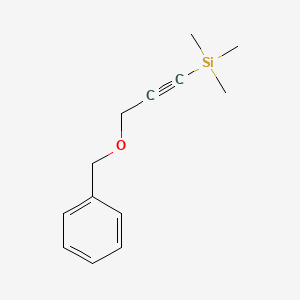
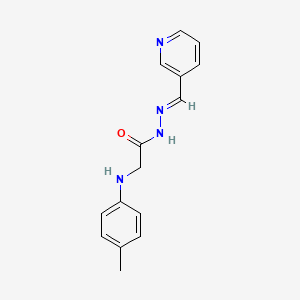
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)

